molecular formula C15H12Cl2FNO B8440418 Rac-n-[1-(3,4-dichloro-phenyl)-ethyl]-3-fluoro-benzamide

Rac-n-[1-(3,4-dichloro-phenyl)-ethyl]-3-fluoro-benzamide

Cat. No. B8440418
M. Wt: 312.2 g/mol
InChI Key: IERSFIYBUMVYNM-UHFFFAOYSA-N
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Patent
US08008305B2

Procedure details

To a solution of 143.8 mg (0.75 mmol) N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 91.6 mg (0.75 mmol) 4-dimethylaminopyridine (DMAP) in 1.5 ml dichloromethane were added 142 mg (0.75 mmol) rac-1-(3,4-dichloro-phenyl)-ethylamine and the solution stirred at ambient temperature for 5 min. To this solution were added 70 mg (0.5 mmol) 3-fluoro-benzoic acid and the mixture stirred at ambient temperature for 5 hours.
Quantity
143.8 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
91.6 mg
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.CN(C)CCCN=C=NCC.[Cl:13][C:14]1[CH:15]=[C:16]([CH:21]([NH2:23])[CH3:22])[CH:17]=[CH:18][C:19]=1[Cl:20].[F:24][C:25]1[CH:26]=[C:27]([CH:31]=[CH:32][CH:33]=1)[C:28](O)=[O:29]>CN(C)C1C=CN=CC=1.ClCCl>[Cl:13][C:14]1[CH:15]=[C:16]([CH:21]([NH:23][C:28](=[O:29])[C:27]2[CH:31]=[CH:32][CH:33]=[C:25]([F:24])[CH:26]=2)[CH3:22])[CH:17]=[CH:18][C:19]=1[Cl:20] |f:0.1|

Inputs

Step One
Name
Quantity
143.8 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
142 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(C)N
Name
Quantity
91.6 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
70 mg
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at ambient temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C(C)NC(C1=CC(=CC=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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